

# Reproducibility of Published Yoshi-864 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings for the investigational anticancer agent **Yoshi-864** (NSC 102627). Given that the primary clinical studies on **Yoshi-864** were conducted in the 1970s, this document aims to present the original findings in the context of historical cancer treatment standards. It is important to note that no recent studies reproducing these findings or comparing **Yoshi-864** to modern chemotherapeutic agents have been identified in publicly available literature. The information presented here is based on the original Phase I and Phase II clinical trial data.

## I. Quantitative Data Summary

The following tables summarize the key quantitative data from the initial clinical evaluations of **Yoshi-864**.

Table 1: Yoshi-864 Phase I Study - Dose Escalation and Toxicity



| Dose Level (mg/kg) | Number of Patients          | Key Toxicities Observed                                                                                         |
|--------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------|
| 0.25 - 1.25        | -                           | Not specified in detail                                                                                         |
| 1.5                | 16 (at or above this level) | Thrombocytopenia and/or leukopenia                                                                              |
| 2.7                | 7 (courses)                 | Nausea and vomiting (lasting 6-12 days), excessive somnolence (up to 20 hours/day), coma (1 patient for 2 days) |

Table 2: Yoshi-864 Phase I and II Studies - Efficacy

| Cancer Type                          | Number of Patients | Response                  |
|--------------------------------------|--------------------|---------------------------|
| Phase I                              |                    |                           |
| Squamous Cell Carcinoma              | 2                  | Responded                 |
| Unknown Primary                      | 1                  | Responded                 |
| Chronic Myelocytic Leukemia (CML)    | 2                  | Clinical Remissions       |
| Phase II                             |                    |                           |
| Solid Tumors (Overall)               | 208                | 11% Overall Response Rate |
| Ovarian Carcinoma                    | -                  | Significant Response      |
| Bladder Carcinoma                    | -                  | Significant Response      |
| Lymphomas                            | -                  | Significant Response      |
| Chronic Myelocytic Leukemia<br>(CML) | -                  | Significant Response      |

# **II. Comparison with Historical Alternatives**



In the 1970s, the landscape of cancer chemotherapy was evolving. For the cancers where **Yoshi-864** showed some efficacy, the standard treatments of the era are listed below for contextual comparison. Direct comparative trial data between **Yoshi-864** and these agents is not available.

Table 3: Standard Chemotherapy Regimens in the 1970s for Selected Cancers

| Cancer Type                    | Standard Treatment Regimens of the Era                                                                                                                                                                                               |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Squamous Cell Carcinoma        | Single-agent therapies with drugs like cisplatin (became more widespread in the late 1970s), 5-fluorouracil (5-FU), and bleomycin were used.  Combination chemotherapy was investigational.  [1][2][3]                               |
| Chronic Myeloid Leukemia (CML) | Primarily treated with single-agent oral chemotherapy such as busulfan and hydroxyurea to control symptoms.[4][5][6]                                                                                                                 |
| Lymphomas (Hodgkin's)          | The MOPP combination chemotherapy regimen (mechlorethamine, vincristine, procarbazine, and prednisone), developed in the 1960s, was a standard of care.[7][8]                                                                        |
| Ovarian Cancer                 | Single-agent alkylating agents like melphalan and cyclophosphamide were the standard of care in the early 1970s.[9][10][11] Cisplatin-based regimens began to show significant activity in the latter half of the decade.[9][10][11] |
| Bladder Cancer                 | Treatment for invasive disease often involved radical cystectomy. Early chemotherapy included single agents, with cisplatin-based combinations emerging as a more effective option in the late 1970s and early 1980s.[12][13] [14]   |

# **III. Experimental Protocols**



The following are the methodologies for the key clinical trials of **Yoshi-864** as described in the historical literature.

#### A. Phase I Clinical Trial Protocol

- Objective: To determine the maximum tolerated dose, toxicity profile, and preliminary efficacy of Yoshi-864.
- Patient Population: Patients with various types of cancer.
- Dosing Regimen: Yoshi-864 was administered as an intravenous (i.v.) push daily for five consecutive days. This cycle was followed by a six-week observation period. Dose escalation ranged from 0.25 mg/kg to 2.7 mg/kg.
- Toxicity Assessment: Monitored for hematological toxicity (thrombocytopenia, leukopenia, and fall in hemoglobin), nausea and vomiting, and neurological side effects (somnolence, coma). The nadirs (lowest point) of platelet and white blood cell counts were recorded, along with the time to recovery.
- Efficacy Assessment: Tumor response was evaluated, with "response" and "clinical remission" being the reported outcomes.

### **B. Phase II Clinical Trial Protocol**

- Objective: To further evaluate the efficacy and safety of **Yoshi-864** in a larger patient population with solid tumors.
- Patient Population: 208 patients with various solid tumors.
- Dosing Regimen: A dose of 2 mg/kg/day of Yoshi-864 was administered via i.v. push for five consecutive days. This treatment cycle was repeated every six weeks.
- Toxicity Assessment: Monitored for adverse effects, with the study noting that toxicity was "minimal" at this dose.
- Efficacy Assessment: The overall response rate was calculated. The study also noted specific cancer types with "significant responses." The potential for a lack of cross-resistance with other alkylating agents was also suggested.



## IV. Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed, though not explicitly detailed, signaling pathway for an alkylating agent like **Yoshi-864**.





Click to download full resolution via product page

Caption: Experimental workflow for Yoshi-864 Phase I and Phase II clinical trials.





Click to download full resolution via product page

Caption: Postulated signaling pathway for **Yoshi-864** as an alkylating agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. Chemotherapy of squamous cell carcinoma of the skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basal & Squamous Cell Skin Cancer Chemo | Non-melanoma Chemo | American Cancer Society [cancer.org]
- 3. Head and Neck Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 4. The history of treatment of chronic myeloid leukemia | Sacha | Hematology in Clinical Practice [journals.viamedica.pl]
- 5. Evolution of Therapies for Chronic Myelogenous Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment Recommendations for Chronic Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hodgkin lymphoma Wikipedia [en.wikipedia.org]
- 8. Chemotherapy regimen Wikipedia [en.wikipedia.org]
- 9. Chemotherapy of ovarian cancer (Chapter 26) Altchek's Diagnosis and Management of Ovarian Disorders [cambridge.org]
- 10. Primary ovarian cancer chemotherapy: current standards of care PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical considerations in ovarian cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of bladder cancer trials in the Radiation Therapy Oncology Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapy for bladder cancer | Macmillan Cancer Support [macmillan.org.uk]
- 14. mskcc.org [mskcc.org]
- To cite this document: BenchChem. [Reproducibility of Published Yoshi-864 Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683515#reproducibility-of-published-yoshi-864-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com